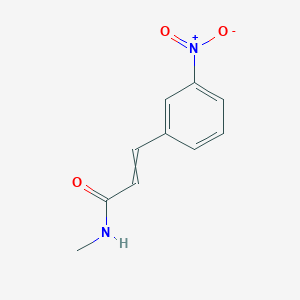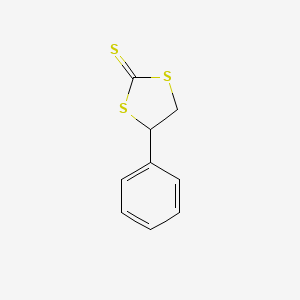![molecular formula C8H9IS B8653526 1-IODO-2-[(METHYLTHIO)METHYL]-BENZENE](/img/structure/B8653526.png)
1-IODO-2-[(METHYLTHIO)METHYL]-BENZENE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-IODO-2-[(METHYLTHIO)METHYL]-BENZENE is an organic compound characterized by the presence of an iodine atom, a methyl group, and a sulfanylmethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-IODO-2-[(METHYLTHIO)METHYL]-BENZENE can be synthesized through several methods. One common approach involves the iodination of 2-methylsulfanylmethyl-benzene using iodine and an oxidizing agent such as nitric acid. The reaction typically occurs under mild conditions, with the iodine atom substituting a hydrogen atom on the benzene ring.
Industrial Production Methods: Industrial production of this compound often employs large-scale iodination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-IODO-2-[(METHYLTHIO)METHYL]-BENZENE undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include hydrogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-IODO-2-[(METHYLTHIO)METHYL]-BENZENE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-IODO-2-[(METHYLTHIO)METHYL]-BENZENE involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the methylsulfanylmethyl group can engage in sulfur-based interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparación Con Compuestos Similares
1-Iodo-2-methylbenzene: Lacks the sulfanylmethyl group, resulting in different reactivity and applications.
2-Iodotoluene: Similar structure but without the sulfanylmethyl group, leading to distinct chemical properties.
1-Iodo-2-methylsulfinylbenzene: Contains a sulfinyl group instead of a sulfanylmethyl group, affecting its oxidation state and reactivity.
Uniqueness: 1-IODO-2-[(METHYLTHIO)METHYL]-BENZENE is unique due to the presence of both iodine and sulfanylmethyl groups, which confer specific chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C8H9IS |
|---|---|
Peso molecular |
264.13 g/mol |
Nombre IUPAC |
1-iodo-2-(methylsulfanylmethyl)benzene |
InChI |
InChI=1S/C8H9IS/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 |
Clave InChI |
NOPHGRWHUDXDOK-UHFFFAOYSA-N |
SMILES canónico |
CSCC1=CC=CC=C1I |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide](/img/structure/B8653454.png)



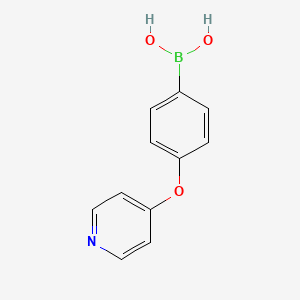


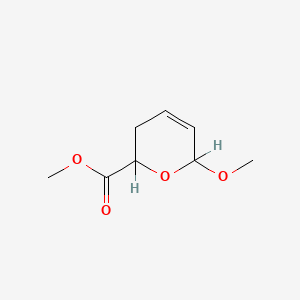
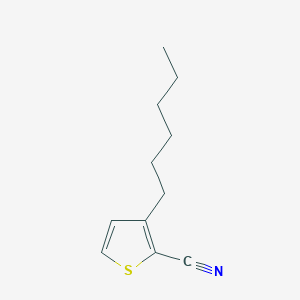
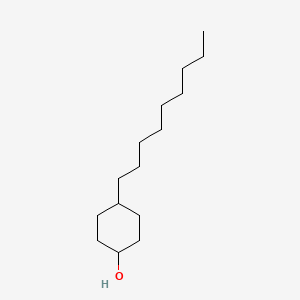
![2,6-Diazaspiro[3.4]octan-8-one, 2-methyl-6-(phenylmethyl)-, O-methyloxime](/img/structure/B8653529.png)
![ETHYL 4-[(4-CHLOROPHENYL)(PHENYLACETYL)AMINO]PIPERIDINE-1-CARBOXYLATE](/img/structure/B8653537.png)
